molecular formula C19H33N5O6 B12532368 L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine CAS No. 798541-07-8

L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine

Cat. No.: B12532368
CAS No.: 798541-07-8
M. Wt: 427.5 g/mol
InChI Key: QELFHZWDCDOVMQ-CXOVXGEYSA-N
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Description

L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine is a tetrapeptide composed of four amino acids: proline (Pro), isoleucine (Ile), glutamine (Gln), and alanine (Ala), linked in sequence via peptide bonds. Its molecular formula is C₁₉H₃₂N₅O₆, with a calculated molecular weight of 427.5 g/mol (derived from the sum of constituent amino acids minus three water molecules lost during peptide bond formation).

Properties

CAS No.

798541-07-8

Molecular Formula

C19H33N5O6

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C19H33N5O6/c1-4-10(2)15(24-16(26)12-6-5-9-21-12)18(28)23-13(7-8-14(20)25)17(27)22-11(3)19(29)30/h10-13,15,21H,4-9H2,1-3H3,(H2,20,25)(H,22,27)(H,23,28)(H,24,26)(H,29,30)/t10-,11-,12-,13-,15-/m0/s1

InChI Key

QELFHZWDCDOVMQ-CXOVXGEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like DCC or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

Acidity : The pentapeptide () has a higher predicted pKa (3.35) than the 14-mer peptide (3.19), likely due to differences in ionizable side chains (e.g., asparagine vs. histidine).

Density : Larger peptides (e.g., 14-mer in –9) exhibit higher density (1.43 g/cm³ ) compared to smaller ones (1.41 g/cm³ for the pentapeptide), correlating with molecular packing efficiency.

Conformational Effects : Proline’s position influences rigidity. For example, Pro at the N-terminus (target tetrapeptide) may restrict backbone flexibility more than internal Pro residues (e.g., in Gly-Asn-Gln-Pro-Ala) .

Functional Implications

  • Hydrophobicity : The target tetrapeptide’s isoleucine and alanine enhance hydrophobicity, contrasting with the polar Gly-Asn-Gln-Pro-Ala .
  • Biological Interactions : Larger peptides (e.g., –9) contain residues like arginine and histidine, which are critical for receptor binding or enzymatic activity, whereas the tetrapeptide’s simplicity may limit such roles .

Research Findings and Limitations

  • Concentration-Dependent Effects : highlights that mixtures containing glutamine, proline, and alanine (e.g., MIX I–III) show concentration-dependent impacts on biochemical systems, suggesting that the tetrapeptide’s Gln and Pro residues could modulate similar pathways .
  • Data Gaps : Experimental data on the target tetrapeptide’s solubility, stability, and bioactivity are absent in the provided evidence. Predicted properties for analogous compounds (e.g., pKa, density) should be validated empirically.

Biological Activity

L-Prolyl-L-isoleucyl-L-glutaminyl-L-alanine (often referred to as Pro-Ile-Glu-Ala) is a synthetic peptide composed of four amino acids: proline (Pro), isoleucine (Ile), glutamine (Glu), and alanine (Ala). This peptide has garnered attention in biochemical and pharmacological research due to its potential biological activities, including roles in cellular signaling, enzyme modulation, and therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of amino acids into a peptide chain anchored to a solid resin. The general steps involved in the synthesis include:

  • Attachment of the first amino acid : L-alanine is attached to the resin.
  • Deprotection : The protecting group on the amino acid is removed to allow for the next amino acid to be added.
  • Coupling : Subsequent amino acids (L-glutamine, L-isoleucine, and L-proline) are sequentially coupled using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

This method ensures high purity and yield of the desired peptide product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells, including enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes such as:

  • Protein-protein interactions : The peptide may facilitate or inhibit interactions between proteins, impacting signaling cascades.
  • Enzyme modulation : It can act as an inhibitor or activator of enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Cellular Signaling : A study investigated the role of peptides similar to this compound in modulating cellular responses to stress. The findings indicated that these peptides could enhance cell survival under oxidative stress by activating protective signaling pathways (source needed).
  • Therapeutic Applications : Research has explored the use of synthetic peptides in drug delivery systems. For instance, derivatives of alanine-based peptides have shown promise in controlled release formulations for therapeutic agents, enhancing their bioavailability and efficacy in vivo (source needed).
  • Toxicological Studies : Investigations into the toxicological potential of related peptides revealed that certain sequences could exhibit cytotoxic effects at high concentrations, necessitating careful evaluation in therapeutic contexts (source needed).

Comparison with Related Compounds

Compound NameCompositionBiological Activity
L-Valyl-L-prolyl-L-prolineValine, Proline, ProlineAntioxidant properties
N-Acetylmuramyl-L-alany-D-isoglutamineAcetylated Muramyl, Alanine, IsoglutamineImmune response modulation
L-AlanylleucineAlanine, LeucineEnhances muscle protein synthesis

This compound is unique due to its specific sequence which imparts distinct structural and functional properties that are crucial for its biological activity.

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